molecular formula C14H12ClNO2 B8303585 Phenylmethyl 6-chloroanthranilate

Phenylmethyl 6-chloroanthranilate

Cat. No.: B8303585
M. Wt: 261.70 g/mol
InChI Key: YYURQIXRPHBVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylmethyl 6-chloroanthranilate (C₁₃H₁₀ClNO₂) is a chlorinated derivative of anthranilic acid, where the carboxylic acid group is esterified with a phenylmethyl (benzyl) group. This compound is structurally characterized by a 6-chloro substitution on the anthranilate aromatic ring, conferring unique physicochemical and biological properties.

Key applications of this compound include its role as a gratuitous inducer in microbial metabolic pathways. Evidence from Pseudomonas fluorescens studies demonstrates its ability to activate the antR-Pant promoter system with efficiency comparable to anthranilate, but with significantly slower metabolic degradation . This stability makes it advantageous for sustained induction in bioproduction systems. Analytical methods, such as HPLC, confirm its distinct chromatographic behavior (retention time: 3.01 min) compared to related compounds like anthranilate (3.46 min) and benzoate (4.98 min) .

Properties

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

benzyl 2-amino-6-chlorobenzoate

InChI

InChI=1S/C14H12ClNO2/c15-11-7-4-8-12(16)13(11)14(17)18-9-10-5-2-1-3-6-10/h1-8H,9,16H2

InChI Key

YYURQIXRPHBVLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=CC=C2Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Phenylmethyl 6-chloroanthranilate belongs to a broader class of phenylmethyl esters and anthranilate derivatives. Below is a comparative analysis with structurally or functionally related compounds:

Compound Structure/Substituent Key Properties/Applications Metabolic Stability Retention Time (HPLC)
This compound 6-Cl on anthranilate + benzyl ester Gratuitous inducer of antR-Pant; minimal metabolism in P. fluorescens High 3.01 min
Anthranilate (2-aminobenzoate) NH₂ at position 2 Natural inducer of antR-Pant; rapidly metabolized, leading to transient induction Low 3.46 min
o-Toluate (2-methylbenzoate) CH₃ at position 2 Weak inducer of Pant (19-fold induction at 5 mM); not metabolized as a carbon source Moderate 6.53 min
Benzoate Unsubstituted aromatic ring Induces Pben promoter (13-fold with m-toluate); metabolized via β-ketoadipate pathway Low 4.98 min
Propanoic acid, phenylmethyl ester Propanoate + benzyl ester Volatile organic compound influenced by melatonin treatments in plants Not reported N/A

Metabolic and Analytical Insights

  • Metabolic Pathways: Anthranilate is metabolized via the β-ketoadipate pathway, leading to rapid depletion in microbial cultures. In contrast, this compound shows minimal degradation, maintaining inducer concentration over time (Figure 6B, ). fluorescens, highlighting substrate specificity in microbial metabolism .
  • Chromatographic Behavior :

    • HPLC analysis reveals distinct separation of this compound from anthranilate and benzoate, enabling precise quantification in complex mixtures .

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